

Application Notes and Protocols for Intracerebroventricular Injection of BigLEN (mouse)

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Compound of Interest

Compound Name: *BigLEN(mouse)*

Cat. No.: *B2763617*

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Introduction

BigLEN is a neuropeptide derived from the proSAAS precursor protein that has been identified as an endogenous ligand for the G-protein coupled receptor 171 (GPR171).[1][2] This interaction plays a significant role in a variety of physiological processes, including the regulation of food intake, metabolism, anxiety, and pain perception.[1] Furthermore, the BigLEN/GPR171 signaling axis has been implicated in the modulation of the immune system, specifically in T-cell activation.[3][4] Intracerebroventricular (ICV) injection is a critical technique for studying the central effects of BigLEN by delivering the peptide directly into the cerebrospinal fluid (CSF), thereby bypassing the blood-brain barrier.

These application notes provide a comprehensive guide for the intracerebroventricular administration of BigLEN in mice, including detailed protocols for both stereotaxic and free-hand injection methods, information on the BigLEN/GPR171 signaling pathway, and quantitative data to aid in experimental design.

BigLEN (mouse) and its Receptor GPR171

BigLEN is a 16-amino acid peptide that binds to and activates GPR171, a G α i/o-coupled receptor.[1][2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels. The downstream effects of this signaling cascade are context-dependent and can influence neuronal activity and immune cell function. In the hypothalamus, BigLEN/GPR171 signaling is involved in the regulation of feeding behavior.^[1] In the context of the immune system, this pathway has been shown to suppress T-cell receptor-mediated signaling pathways and inhibit T-cell proliferation.^{[3][4]}

Data Presentation: Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for the intracerebroventricular injection of BigLEN in mice. Please note that a specific experimentally validated dosage for BigLEN (mouse) via ICV injection is not readily available in the current literature. One study noted that direct ICV administration of BigLEN peptide did not produce an observable effect on feeding, suggesting potential instability of the peptide in the central nervous system.^[1] Therefore, the dosage provided below is a suggested starting range based on typical ICV peptide concentrations and should be optimized for your specific experimental paradigm.

Table 1: BigLEN (mouse) Peptide Properties

Property	Value	Reference
Molecular Weight	1756.03 g/mol	^[5]
Sequence	LENPSPQAPARLLPP	^[5]
Solubility	Soluble up to 2 mg/mL in water	^{[5][6]}

Table 2: Suggested Parameters for BigLEN (mouse) Intracerebroventricular Injection

Parameter	Suggested Value	Notes
Dosage	1-10 nmol/mouse	This is a suggested starting range. Dose-response studies are highly recommended. Due to potential peptide instability, consider using a stabilized analog or a vehicle that enhances stability.
Vehicle Solution	Sterile, pyrogen-free 0.9% Saline or artificial Cerebrospinal Fluid (aCSF)	Ensure the pH is neutral. For peptides that are difficult to dissolve, a small percentage of DMSO (e.g., <1%) can be used, but its potential neurotoxicity should be considered.
Injection Volume	1-5 μ L per ventricle	The volume should be minimized to avoid significant increases in intracranial pressure.
Infusion Rate	0.5-1 μ L/minute	A slow infusion rate helps to prevent backflow and allows for better distribution within the ventricles.

Table 3: Stereotaxic Coordinates for Intracerebroventricular Injection in Adult Mice (from Bregma)

Axis	Coordinate (mm)
Anteroposterior (AP)	-0.2 to -0.6
Mediolateral (ML)	\pm 1.0
Dorsoventral (DV)	-2.0 to -2.5

Note: These coordinates are a general guide and should be optimized for the specific mouse strain and age used in your experiments.

Experimental Protocols

1. Preparation of BigLEN (mouse) Solution

- **Reconstitution:** Allow the lyophilized BigLEN peptide to equilibrate to room temperature before opening the vial. Reconstitute the peptide in the chosen sterile vehicle (e.g., 0.9% saline or aCSF) to a stock concentration of 1-2 mg/mL.^{[5][6]} Gently vortex or pipette to dissolve.
- **Dilution:** On the day of the experiment, dilute the stock solution to the desired final concentration for injection using the same sterile vehicle.
- **Storage:** Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptide solutions are generally less stable than their lyophilized form.

2. Stereotaxic Intracerebroventricular Injection Protocol

This method allows for precise and reproducible targeting of the cerebral ventricles.

- **Anesthesia:** Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.
- **Surgical Preparation:**
 - Place the anesthetized mouse in a stereotaxic frame.
 - Apply ophthalmic ointment to the eyes to prevent corneal drying.
 - Shave the fur from the scalp and clean the area with alternating scrubs of povidone-iodine and 70% ethanol.
 - Make a midline incision on the scalp to expose the skull.
 - Clear the skull of any connective tissue using a sterile cotton swab.

- Craniotomy:
 - Identify the bregma landmark on the skull.
 - Using the stereotaxic coordinates from Table 3, mark the injection site.
 - Create a small burr hole at the marked location using a dental drill, being careful not to damage the underlying dura mater.
- Injection:
 - Load a Hamilton syringe with the prepared BigLEN solution.
 - Lower the injection needle through the burr hole to the target DV coordinate.
 - Infuse the BigLEN solution at a slow, controlled rate (0.5-1 μ L/minute).
 - After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
 - Slowly retract the needle.
- Post-operative Care:
 - Suture or apply tissue adhesive to close the scalp incision.
 - Administer appropriate post-operative analgesia as per your institution's animal care guidelines.
 - Monitor the mouse during recovery on a heating pad until it is ambulatory.

3. Free-Hand Intracerebroventricular Injection Protocol

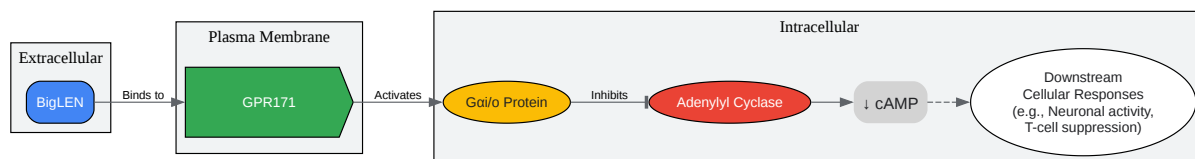
This method is faster and does not require a stereotaxic frame, but it requires more practice to achieve consistent accuracy.

- Anesthesia and Preparation:
 - Anesthetize the mouse as described for the stereotaxic method.

- Shave and sterilize the scalp.
- Injection Site Identification:
 - Manually locate the bregma by palpation. The injection site is typically ~1 mm lateral to the sagittal suture and slightly posterior to the bregma.
- Injection:
 - Use a microsyringe with a needle of a predetermined length (e.g., 3 mm) to target the lateral ventricle.
 - Hold the mouse's head firmly and insert the needle perpendicularly through the skull at the identified injection site.
 - Slowly inject the BigLEN solution over 1-2 minutes.
 - Leave the needle in place for 1-2 minutes before slowly withdrawing it.
- Post-operative Care:
 - Monitor the mouse during recovery as described above.

Mandatory Visualizations

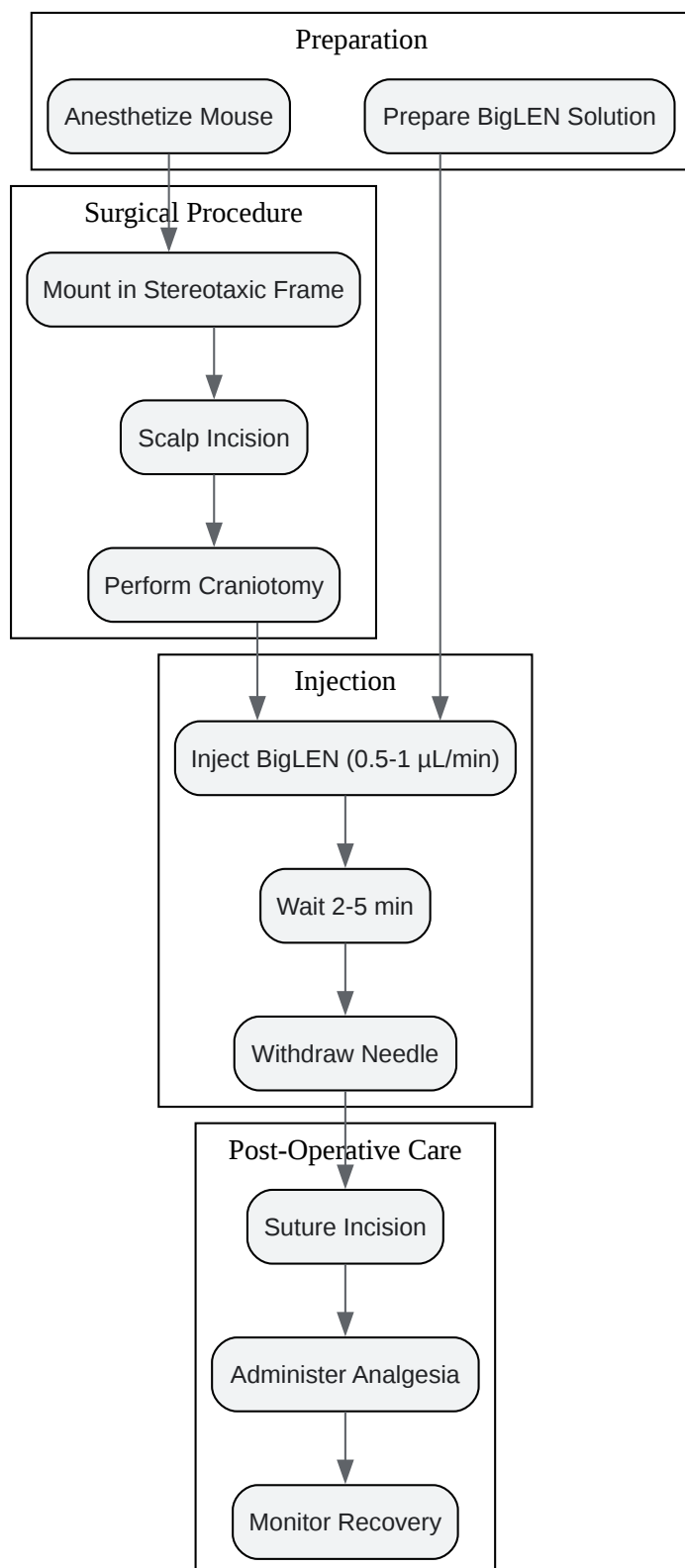
BigLEN/GPR171 Signaling Pathway



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Caption: BigLEN binds to and activates the Gai/o-coupled receptor GPR171.

Experimental Workflow: Stereotaxic ICV Injection



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Caption: Workflow for stereotaxic intracerebroventricular injection of BigLEN.

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